molecular formula C17H19N7O B5418177 3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine

货号 B5418177
分子量: 337.4 g/mol
InChI 键: DXHNYHVQIOFYFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has potential therapeutic applications in the treatment of B-cell malignancies.

作用机制

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine targets BTK, a key signaling molecule in B-cell receptor (BCR) signaling. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. This compound binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of signaling pathways such as NF-κB and AKT.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative and proapoptotic effects on B-cell malignancies in vitro and in vivo. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab. This compound has also been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.

实验室实验的优点和局限性

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the activity of other anticancer agents. However, this compound has some limitations, including its potential for off-target effects and its limited efficacy in certain B-cell malignancies.

未来方向

For 3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to investigate its potential for combination therapy with other anticancer agents. In addition, further research is needed to elucidate the mechanisms of resistance to this compound and to identify biomarkers for patient selection and monitoring. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.

合成方法

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine can be synthesized through a multistep process involving the reaction of 4-(1H-tetrazol-1-ylmethyl)benzoic acid with 3-(1H-pyrazol-5-yl)piperidine in the presence of a coupling agent and a base. The resulting intermediate is then subjected to a series of purification steps, including column chromatography, to obtain the final product.

科学研究应用

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.

属性

IUPAC Name

[3-(1H-pyrazol-5-yl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c25-17(23-9-1-2-15(11-23)16-7-8-18-20-16)14-5-3-13(4-6-14)10-24-12-19-21-22-24/h3-8,12,15H,1-2,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHNYHVQIOFYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=NN=N3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。